RS102895 hydrochloride

Descripción

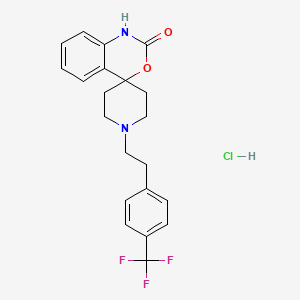

1'-[2-[4-(Trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one; hydrochloride (CAS 300815-41-2), also known as RS102895 or abaucin, is a synthetic organic compound with a spirocyclic benzoxazine-piperidine core. It features a 4-(trifluoromethyl)phenyl ethyl substituent, contributing to its lipophilicity and pharmacological activity. This compound has been identified as a potent CCR2 chemokine receptor antagonist, demonstrating efficacy in preclinical models for modulating immune responses and tumor microenvironments . Its molecular formula is C₂₁H₂₁F₃N₂O₂·HCl, with a molar mass of 426.87 g/mol. Physicochemical properties include a solubility of 18 mg/mL in DMSO, a predicted pKa of 13.46, and a white powder appearance .

Propiedades

IUPAC Name |

1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F3N2O2.ClH/c22-21(23,24)16-7-5-15(6-8-16)9-12-26-13-10-20(11-14-26)17-3-1-2-4-18(17)25-19(27)28-20;/h1-8H,9-14H2,(H,25,27);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRRISOFSWVKYBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C3=CC=CC=C3NC(=O)O2)CCC4=CC=C(C=C4)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50587871 | |

| Record name | 1'-{2-[4-(Trifluoromethyl)phenyl]ethyl}spiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300815-41-2 | |

| Record name | 1'-{2-[4-(Trifluoromethyl)phenyl]ethyl}spiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

General Synthetic Approaches to Spiro[benzoxazine-piperidine] Derivatives

Key Synthetic Strategies

The synthesis of spiro[benzoxazine-piperidine] compounds typically employs several key strategies, drawing from established methods for related compounds. Based on available literature, several approaches for constructing the core spiro framework can be considered:

Cyclization of 4-Hydroxy-4-(2-substituted-aminophenyl)piperidine Derivatives

A fundamental strategy for preparing the spiro[benzoxazine-piperidine] core involves acid-catalyzed cyclization of 4-hydroxy-4-(2-substituted-aminophenyl)piperidine derivatives. This approach has been reported for analogous structures and provides insights into potential synthetic routes for RS102895.

In this approach, 4-hydroxy-4-[2-(N-substituted carbamoyl)aminophenyl]piperidine derivatives undergo acid-catalyzed cyclization to yield 2-amino-spiro[4H-3,1-benzoxazine-4,4'-piperidine] compounds. This cyclization reaction represents a key transformation in the construction of the spiro framework.

Multi-Step Synthesis via Spiro Intermediates

Another important synthetic pathway involves multi-step sequences utilizing spiro intermediates. For related compounds, this has been achieved through:

Key Reactions in Spirocyclic Framework Construction

Several key reactions are crucial for constructing the spirocyclic framework and introducing the necessary functionalities:

- Henry Reaction : For nitro-containing intermediates, followed by reduction and cyclization

- Michael Addition : For installing substituents and controlling stereochemistry

- Reductive Cyclization : For forming the oxazine ring from appropriate precursors

- Acid-Catalyzed Cyclization : For closing the spirocyclic system

Analytical Characterization

Spectroscopic Data

RS102895 hydrochloride is characterized using various analytical techniques:

Mass Spectrometry

The compound exhibits characteristic mass spectral properties:

- Predominant product ion at m/z 202.2

- Ion transitions monitored at m/z 391.3→202.2 for quantification

- Positive ion electrospray ionization (ESI) mass spectra typically acquired using triple quadrupole mass spectrometers

Chromatographic Analysis

HPLC conditions for analysis typically involve:

Purity Assessment

Pharmacokinetic Properties

Understanding the pharmacokinetic profile is essential for researchers working with this compound:

Half-life and Plasma Concentration

Studies in mice have shown that RS102895 has:

Dosing Considerations

For effective inhibition of monocyte migration in experimental models, dosing considerations include:

- 5 mg/kg administered intraperitoneally

- Dosing every 6 hours to maintain effective plasma concentrations

- Trough concentrations above 20 ng/ml for sustained efficacy

Análisis De Reacciones Químicas

1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in substitution reactions due to the presence of functional groups like the trifluoromethyl group and the spiro structure.

Oxidation and Reduction: While specific oxidation and reduction reactions are not detailed, the compound’s structure suggests potential reactivity under appropriate conditions.

Common Reagents and Conditions: Reagents such as hydrochloric acid are used to form the hydrochloride salt.

Aplicaciones Científicas De Investigación

Structural Characteristics

The compound features a spiro structure that integrates a benzoxazine and piperidine moiety, contributing to its pharmacological properties. The trifluoromethyl group enhances lipophilicity, potentially influencing the compound's interaction with biological targets.

CCR2 Antagonism

Recent studies have identified this compound as a potent antagonist of the CCR2 receptor , with an IC50 value of 360 nM . CCR2 is a chemokine receptor implicated in various inflammatory processes and diseases, including:

- Multiple Sclerosis

- Rheumatoid Arthritis

- Cardiovascular Diseases

By inhibiting CCR2, this compound may provide therapeutic benefits in managing these conditions by reducing inflammatory responses.

Case Studies and Research Findings

- Anti-inflammatory Effects : In vitro studies have demonstrated that the compound effectively reduces the migration of monocytes in response to chemokines. This suggests its potential utility in treating diseases characterized by excessive monocyte infiltration.

- Neuroprotective Properties : Preliminary research indicates that the compound may exert neuroprotective effects through modulation of inflammatory pathways in neurodegenerative diseases. Further studies are necessary to elucidate these mechanisms.

- Cancer Therapeutics : The unique structure of the compound allows for exploration in cancer treatment, particularly in targeting tumor microenvironments where CCR2 plays a critical role.

Mecanismo De Acción

1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride exerts its effects by binding specifically to the β subunit of the C-C motif chemokine receptor 2 (CCR2). This binding inhibits CCR2 signaling, which in turn suppresses monocyte recruitment. The compound’s high affinity for CCR2 makes it a potent antagonist, effectively blocking the receptor’s activity and reducing inflammation .

Comparación Con Compuestos Similares

6-Fluorospiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one; hydrochloride

This analog replaces the 4-(trifluoromethyl)phenyl ethyl group with a fluorine atom at the 6-position of the benzoxazine ring. While structurally similar, its biological activity remains uncharacterized in the available literature, highlighting the critical role of the trifluoromethylphenyl substituent in CCR2 antagonism .

1'-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one

This derivative substitutes the trifluoromethylphenyl group with a 3,4-dimethoxyphenyl-hydroxyethyl moiety. Predicted collision cross-section (CCS) values for its adducts (e.g., [M+H]+: 196.8 Ų) suggest distinct conformational behavior compared to RS102895, likely influencing receptor binding kinetics .

Antihypertensive Spiro Analogs

Early spirobenzoxazine-piperidine derivatives, such as 4'-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl]spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one, were designed for hypertension treatment. These compounds lack the trifluoromethyl group but share the spiro core, demonstrating that structural modifications at the 4'-position can redirect therapeutic applications from cardiovascular to immunomodulatory pathways .

Piperidine-Based Compounds with Trifluoromethylphenyl Groups

Imidazo[1,2-b]pyridazine Derivatives (Compounds 72, 74, 75)

These nonretinoid retinol-binding protein 4 (RBP4) antagonists feature a trifluoromethylphenyl-piperidine scaffold fused to an imidazopyridazine core. Key differences include:

| Parameter | RS102895 | Compound 72 | Compound 74 |

|---|---|---|---|

| Core Structure | Spirobenzoxazine | Imidazopyridazine | Methyl-imidazopyridazine |

| Melting Point | Not reported | 133–135°C | Not reported |

| HPLC Purity | Not reported | 99.6% | Not reported |

| Pharmacological Target | CCR2 | RBP4 | RBP4 |

Compound 72 exhibits high purity (99.6% HPLC) and a defined melting point, whereas RS102895’s activity hinges on its spiro architecture for CCR2 binding .

GZ-264B and GZ-264C (Vesicular Monoamine Transporter-2 Inhibitors)

These analogs possess bis(3-trifluoromethylphenylethyl)piperidine structures. Unlike RS102895, they lack the benzoxazine ring but share the trifluoromethylphenyl motif, enabling VMAT2 inhibition. The addition of a methyl group to the piperidine nitrogen (GZ-264C) enhances potency, illustrating the impact of N-alkylation on target selectivity .

Pharmacological Comparators: CCR2 Antagonists

RS102895 is distinguished from other CCR2 antagonists by its spirocyclic framework. For example:

- RS504393: A non-spiro CCR2 antagonist with a biphenyl ether scaffold, showing lower blood-brain barrier permeability due to reduced lipophilicity.

- CCX872 : A benzodiazepine-based antagonist with clinical-stage validation, emphasizing the diversity in CCR2 inhibitor design .

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Solubility | pKa (Predicted) |

|---|---|---|---|

| RS102895 | 426.87 | 18 mg/mL (DMSO) | 13.46 |

| Compound 72 | ~400 (estimated) | Not reported | Not reported |

| GZ-264B | 532.3 | Not reported | Not reported |

Table 2: Pharmacological Profiles

| Compound | Target | IC₅₀/EC₅₀ | Therapeutic Area |

|---|---|---|---|

| RS102895 | CCR2 | 100 nM (in vitro) | Oncology/Immunology |

| Compound 9 () | Undisclosed | Active at 10 mg/kg | Hypertension |

| GZ-264B | VMAT2 | 0.5 µM | Neurodegeneration |

Actividad Biológica

1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride is a small molecule antagonist of the C-C motif chemokine receptor 2 (CCR2), which plays a crucial role in mediating inflammatory responses and monocyte recruitment. This compound is characterized by its unique spiro structure and is recognized for its high affinity to the β subunit of CCR2, leading to significant biological implications in the context of inflammation and immune modulation.

- Molecular Formula : C21H22ClF3N2O2

- Molecular Weight : 426.9 g/mol

- CAS Number : 300815-41-2

- Solubility : Soluble in DMSO (>10 mg/mL)

The biological activity of this compound primarily revolves around its interaction with CCR2. By binding to this receptor, it inhibits the signaling pathways associated with monocyte recruitment and inflammatory responses. Key actions include:

- Inhibition of CCR2 Signaling : The compound effectively blocks the signaling induced by chemokines such as MCP-1 (Monocyte Chemoattractant Protein-1) and MCP-3, which are critical for monocyte migration to inflamed tissues.

- Reduction of Monocyte Recruitment : By inhibiting CCR2 signaling, this compound reduces the influx of monocytes into sites of inflammation, which can be beneficial in conditions characterized by excessive inflammation.

Case Studies

- Inflammatory Models : In preclinical studies involving animal models of inflammation, treatment with 1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride resulted in decreased levels of inflammatory cytokines and reduced tissue infiltration by monocytes. This suggests a potential therapeutic role in diseases like rheumatoid arthritis and atherosclerosis where CCR2-mediated inflammation is a key factor.

- Cancer Research : Recent investigations have explored the compound's effects on tumor microenvironments. By modulating immune cell infiltration via CCR2 antagonism, it has shown promise in enhancing the efficacy of certain cancer immunotherapies by altering the immune landscape within tumors.

Comparative Analysis

To further illustrate the biological activity and potential applications of this compound, a comparison with other known CCR2 antagonists is provided below:

| Compound Name | Mechanism | Affinity for CCR2 | Applications |

|---|---|---|---|

| 1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride | CCR2 Antagonist | High | Inflammation, Cancer |

| Compound A | CCR2 Antagonist | Moderate | Inflammatory Diseases |

| Compound B | CCR2 Antagonist | High | Autoimmune Disorders |

Q & A

Q. What are the recommended synthetic strategies for synthesizing this spiro-piperidine benzoxazine derivative?

A multi-step approach is typically employed, starting with the formation of the spirocyclic core. For example, spiro compounds can be synthesized via cyclization reactions using ketones or aldehydes as key intermediates . The piperidine ring may be introduced through nucleophilic substitution or reductive amination, while the trifluoromethylphenyl group is often added via Suzuki-Miyaura coupling or Friedel-Crafts alkylation. Purification steps (e.g., column chromatography, recrystallization) are critical due to the compound's structural complexity .

Q. How should researchers characterize the structural integrity of this compound?

Advanced spectroscopic and chromatographic methods are essential:

- NMR (¹H, ¹³C, 19F) to confirm the spirocyclic framework and substituent positions .

- High-resolution mass spectrometry (HRMS) for molecular weight validation .

- X-ray crystallography (if single crystals are obtainable) for absolute configuration determination .

- HPLC with UV/Vis detection to assess purity (>95% recommended for biological studies) .

Q. What safety protocols are critical during handling?

- Use fume hoods and personal protective equipment (PPE) due to potential toxicity of intermediates (e.g., chlorinated reagents) .

- Avoid exposure to moisture if the compound is hygroscopic (common in hydrochloride salts) .

- Follow guidelines for waste disposal of halogenated byproducts .

Advanced Research Questions

Q. How can contradictory biological activity data be resolved in assays targeting central nervous system (CNS) receptors?

Contradictions may arise from off-target interactions or assay-specific conditions. To address this:

- Perform competitive binding assays with radiolabeled ligands (e.g., [³H]-spiperone for dopamine receptors) to quantify affinity .

- Use knockout cell lines or selective inhibitors to isolate target receptor contributions .

- Validate results across multiple models (e.g., in vitro vs. ex vivo tissue preparations) .

Q. What strategies optimize the compound's pharmacokinetic properties for in vivo studies?

- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl, carboxyl) to improve water solubility without disrupting the spirocyclic core .

- Metabolic stability : Evaluate cytochrome P450 interactions using liver microsome assays .

- Bioavailability testing : Administer via intravenous and oral routes in rodent models to assess absorption and half-life .

Q. How can computational modeling aid in understanding its mechanism of action?

- Molecular docking (e.g., using AutoDock Vina) to predict binding modes at target receptors (e.g., σ-1 or 5-HT receptors) .

- QSAR studies to correlate structural features (e.g., trifluoromethyl group electronegativity) with biological activity .

- MD simulations to assess stability of ligand-receptor complexes over time .

Methodological Considerations

Q. What analytical techniques are suitable for detecting degradation products?

- LC-MS/MS in tandem with accelerated stability studies (40°C/75% RH for 4 weeks) identifies hydrolytic or oxidative byproducts .

- Thermogravimetric analysis (TGA) monitors thermal decomposition patterns .

Q. How should researchers design dose-response experiments for toxicity profiling?

- Use a logarithmic dilution series (e.g., 0.1–100 µM) in cell viability assays (MTT or resazurin) .

- Include positive controls (e.g., staurosporine for apoptosis) and vehicle controls (DMSO <0.1%) .

- For in vivo studies, adhere to OECD guidelines for acute toxicity (e.g., LD50 determination in rodents) .

Key Challenges and Solutions

- Synthetic yield variability : Optimize reaction temperature and catalyst loading (e.g., Pd(PPh₃)₄ for cross-coupling steps) .

- Stereochemical impurities : Use chiral HPLC columns (e.g., Chiralpak IA) to resolve enantiomers .

- Biological assay interference : Pre-treat samples with charcoal to adsorb fluorescent contaminants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.